molecular formula C14H14N2O B269790 3,5-dimethyl-N-(3-pyridinyl)benzamide

3,5-dimethyl-N-(3-pyridinyl)benzamide

Cat. No.: B269790
M. Wt: 226.27 g/mol
InChI Key: VVRRCIVKIJIALN-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(3-pyridinyl)benzamide: is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a pyridine ring at the nitrogen atom and two methyl groups at the 3rd and 5th positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-N-(3-pyridinyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethylbenzoic acid and 3-aminopyridine.

    Amide Formation: The carboxylic acid group of 3,5-dimethylbenzoic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, would be necessary to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3,5-dimethyl-N-(3-pyridinyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at the positions ortho to the methyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products:

    Oxidation: 3,5-Dimethylbenzoic acid derivatives.

    Reduction: 3,5-Dimethyl-N-pyridin-3-yl-benzylamine.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Chemistry: 3,5-dimethyl-N-(3-pyridinyl)benzamide is used as a building block in organic synthesis.

Biology and Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of anticancer agents. Its derivatives have been evaluated for their activity against various cancer cell lines, demonstrating moderate to good efficacy .

Industry: In the industrial sector, this compound can be used in the synthesis of polymers and nanocomposites. Its incorporation into polymer matrices can enhance the thermal and mechanical properties of the resulting materials .

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(3-pyridinyl)benzamide in biological systems involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit certain enzymes or receptors involved in cancer cell proliferation. The pyridine ring can form hydrogen bonds with amino acid residues in the active site of the target protein, leading to inhibition of its activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both methyl groups and a pyridine ring, which confer distinct chemical and biological properties. Its derivatives have shown promising results in various scientific research applications, making it a valuable compound for further study.

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

3,5-dimethyl-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C14H14N2O/c1-10-6-11(2)8-12(7-10)14(17)16-13-4-3-5-15-9-13/h3-9H,1-2H3,(H,16,17)

InChI Key

VVRRCIVKIJIALN-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CN=CC=C2)C

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CN=CC=C2)C

solubility

33.9 [ug/mL]

Origin of Product

United States

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